N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
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Overview
Description
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is a chemical compound with the molecular formula C20H16N2O3 and a molecular weight of 332.35 g/mol . It is known for its unique structure, which includes a benzofuran ring and a maleimide group, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide typically involves the reaction of 6-dimethylaminobenzofuran with a suitable maleimide derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and maleimide-containing molecules, such as:
- N-(4-(2-(6-Methylamino)benzofuranyl)phenyl)maleimide
- N-(4-(2-(6-Ethylamino)benzofuranyl)phenyl)maleimide
Uniqueness
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is unique due to its specific combination of a benzofuran ring and a maleimide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNRLOLSDAAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143702 |
Source
|
Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101046-20-2 |
Source
|
Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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